molecular formula C17H16N2O4 B14378075 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-50-9

2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid

Katalognummer: B14378075
CAS-Nummer: 90183-50-9
Molekulargewicht: 312.32 g/mol
InChI-Schlüssel: KOVFCIWCRGTBFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is a complex organic compound that features a benzoic acid core substituted with a prop-2-en-1-yloxy group and a pyridin-3-ylmethylcarbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Core: The starting material, a substituted benzoic acid, is prepared through standard organic synthesis techniques.

    Introduction of the Prop-2-en-1-yloxy Group: This step involves the reaction of the benzoic acid derivative with prop-2-en-1-ol under acidic or basic conditions to form the ether linkage.

    Attachment of the Pyridin-3-ylmethylcarbamoyl Group: This is achieved through a coupling reaction between the benzoic acid derivative and a pyridin-3-ylmethylamine derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.

    Substitution: Halogenation using Br2 or nitration using HNO3/H2SO4.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-2-yl)methyl]carbamoyl}benzoic acid
  • 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-4-yl)methyl]carbamoyl}benzoic acid

Uniqueness

The unique combination of the prop-2-en-1-yloxy and pyridin-3-ylmethylcarbamoyl groups in 2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in various applications, particularly in the development of new therapeutic agents and materials.

Eigenschaften

CAS-Nummer

90183-50-9

Molekularformel

C17H16N2O4

Molekulargewicht

312.32 g/mol

IUPAC-Name

2-prop-2-enoxy-5-(pyridin-3-ylmethylcarbamoyl)benzoic acid

InChI

InChI=1S/C17H16N2O4/c1-2-8-23-15-6-5-13(9-14(15)17(21)22)16(20)19-11-12-4-3-7-18-10-12/h2-7,9-10H,1,8,11H2,(H,19,20)(H,21,22)

InChI-Schlüssel

KOVFCIWCRGTBFT-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.